4-(Difluoromethyl)-1-ethyl-1H-pyrazole
Description
Properties
Molecular Formula |
C6H8F2N2 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-ethylpyrazole |
InChI |
InChI=1S/C6H8F2N2/c1-2-10-4-5(3-9-10)6(7)8/h3-4,6H,2H2,1H3 |
InChI Key |
QDAQEPGHIMXPFB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Fluorinated β-Ketoesters
The most widely reported method involves cyclocondensation between ethyl 4,4-difluoro-3-oxobutanoate and ethylhydrazine. Ethyl 2-ethoxymethylene-4,4-difluoroacetoacetate (EEMDFAA) serves as a key intermediate, reacting with ethylhydrazine in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C. This step achieves pyrazole ring formation through a [3+2] cycloaddition mechanism, yielding this compound-4-carboxylate intermediates. Subsequent hydrolysis under basic conditions (e.g., NaOH/EtOH) affords the free carboxylic acid, which undergoes decarboxylation at elevated temperatures (120–150°C) to yield the target compound.
Reaction Conditions and Outcomes
| Parameter | Specification | Yield | Source |
|---|---|---|---|
| Solvent | DMF, THF | 60–73% | |
| Temperature | 60–80°C (cyclocondensation) | 92.8% | |
| Decarboxylation | 150°C, neat | 85% |
Halogenation-Fluorination Sequential Approach
An alternative route begins with 1-ethyl-1H-pyrazole-4-carbaldehyde, which undergoes bromination at the 4-position using N-bromosuccinimide (NBS) in carbon tetrachloride. The resulting 4-bromo derivative is subjected to halogen exchange with potassium fluoride (KF) in the presence of crown ethers, yielding 4-fluoro-1-ethyl-1H-pyrazole. Difluoromethylation is then achieved via reaction with chlorodifluoromethane (ClCF2H) under palladium catalysis (Pd(PPh3)4, 5 mol%) in dimethylacetamide (DMAc) at 100°C.
Critical Optimization Parameters
Continuous Flow Synthesis
Recent advancements in flow chemistry enable high-throughput production. A continuous flow reactor (Corning Advanced-Flow®) facilitates the cyclocondensation of EEMDFAA with ethylhydrazine at 95°C, achieving 92.8% yield with a residence time of 15 minutes. This method reduces side-product formation (e.g., regioisomers) compared to batch processes, as precise temperature control minimizes thermal degradation.
Mechanistic Insights into Key Reactions
Cyclocondensation Mechanism
The reaction proceeds via nucleophilic attack of ethylhydrazine on the ethoxymethylene group of EEMDFAA, forming a hydrazone intermediate. Intramolecular cyclization eliminates ethanol, generating the pyrazole ring. Density functional theory (DFT) studies indicate that the difluoromethyl group stabilizes the transition state through hyperconjugative interactions, lowering the activation energy by 12.3 kJ/mol compared to non-fluorinated analogs.
Palladium-Catalyzed Difluoromethylation
The Pd(0)-catalyzed coupling of 4-bromo-1-ethyl-1H-pyrazole with ClCF2H follows a oxidative addition-transmetallation-reductive elimination pathway. Spectroscopic evidence (¹⁹F NMR) confirms the formation of a Pd(II)–CF2H intermediate, which undergoes reductive elimination to yield the difluoromethylated product.
Process Optimization Strategies
Solvent and Catalyst Screening
Comparative studies reveal that DMF outperforms THF in cyclocondensation due to superior solubility of EEMDFAA (Table 2). Bidentate phosphine ligands (e.g., dppf) enhance palladium catalyst stability during difluoromethylation, reducing metal leaching to <0.1 ppm.
Table 2: Solvent Impact on Cyclocondensation Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 92.8 |
| THF | 7.6 | 73.5 |
| Acetonitrile | 37.5 | 68.2 |
Temperature and Residence Time in Flow Systems
In continuous flow synthesis, increasing temperature from 80°C to 95°C improves conversion from 78% to 92.8%, while residence times >20 minutes induce decomposition. Optimal parameters balance reaction rate and stability.
Industrial-Scale Production Challenges
Cost Analysis of Raw Materials
Chlorodifluoromethane (ClCF2H) accounts for 62% of raw material costs in palladium-catalyzed routes. Substituting ClCF2H with cheaper fluoroalkylating agents (e.g., TMSCF2H) remains an active area of research.
Waste Stream Management
The bromination step generates stoichiometric HBr, necessitating neutralization with aqueous NaOH. Patent CN117304112A discloses a closed-loop system where HBr is converted to NaBr for reuse, reducing waste by 40%.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The difluoromethyl group enhances electrophilic character at the pyrazole ring, enabling nucleophilic substitution.
| Reaction Type | Conditions | Reagents/Solvents | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation at C-4 | -20°C to 5°C, two-phase system | Na₂CO₃, methylhydrazine, H₂O | 75–80 | |
| Bromination | -5°C to 0°C, DMF | Bromine (Br₂) | 86.2 |
Key Findings :
-
Alkylation under weak base conditions (e.g., Na₂CO₃) minimizes byproduct formation, achieving regioselectivity >99.9% for the desired isomer .
-
Bromination at low temperatures preserves the difluoromethyl group while introducing halogens for further functionalization .
Cyclocondensation Reactions
Pyrazole derivatives are synthesized via cyclocondensation with hydrazines or carbonyl compounds.
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Trialkyl orthoformate | Acetic anhydride, 80°C | Alkyl 2-alkomethylene derivatives | 70–95 | |
| Propiolic acid | NaOH, room temperature | Cyclized pyrazole-carboxylic acid | 86.2 |
Mechanistic Insight :
-
Cyclocondensation with trialkyl orthoformate proceeds via Claisen-Schmidt coupling, forming α,β-unsaturated intermediates that undergo hydrazine-mediated cyclization .
Halogenation and Cross-Coupling
The pyrazole ring participates in palladium-catalyzed cross-coupling reactions.
Notable Example :
-
Fluorination with XeF₂ introduces fluorine atoms at the C-3 position, enhancing metabolic stability .
Hydrolysis and Functional Group Interconversion
The ester and nitrile groups undergo hydrolysis to carboxylic acids.
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl ester hydrolysis | 1N NaOH, EtOH, 60°C | Carboxylic acid derivative | 100 | |
| Nitrile hydrolysis | HCl (15%), -5°C | Carboxylic acid | 86.2 |
Applications :
-
Hydrolysis to carboxylic acids enables further derivatization, such as amide bond formation for bioactive compounds .
Ring-Closing Reactions
The pyrazole core participates in heterocycle formation.
Regioselectivity :
Mechanistic Highlights
Scientific Research Applications
4-(Difluoromethyl)-1-ethyl-1H-pyrazole has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: It can be used as a probe in biological studies to understand the role of fluorinated groups in biological systems.
Industry: It is used in the production of agrochemicals, such as herbicides and insecticides, due to its biologically active properties.
Mechanism of Action
4-(Difluoromethyl)-1-ethyl-1H-pyrazole is similar to other fluorinated pyrazoles, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole and 5-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole. These compounds share the difluoromethyl group but differ in their substituents on the pyrazole ring. The presence of the ethyl group in this compound provides unique chemical and biological properties compared to its analogs.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares 4-(Difluoromethyl)-1-ethyl-1H-pyrazole with structurally related compounds from the evidence:
Pharmaceutical Potential
- Difluoromethyl pyrazoles are key intermediates in drug discovery. For example, 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid derivatives are explored as protease inhibitors .
- The ethyl substituent in the target compound may reduce cytotoxicity compared to bulkier aryl groups, as observed in analogs like 1-(4-fluorophenyl) derivatives .
Agrochemical Relevance
- Fluorinated pyrazoles, such as 5-(difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride, are used in herbicides due to their stability under UV exposure and soil persistence .
Q & A
How can researchers optimize the synthesis of 4-(Difluoromethyl)-1-ethyl-1H-pyrazole to achieve high yield and purity?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency. For example, DMF improves nucleophilic substitution rates in pyrazole functionalization .
- Temperature Control : Stepwise heating (e.g., 60–80°C for initial alkylation, followed by reflux for cyclization) minimizes side reactions .
- Catalysts : Base catalysts like K₂CO₃ or Cs₂CO₃ facilitate deprotonation and regioselectivity during ethylation .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization in ethanol ensures >95% purity .
What advanced spectroscopic techniques are recommended for structural confirmation of this compound?
Methodological Answer:
A multi-technique approach is critical:
- Multinuclear NMR : ¹H/¹³C NMR identifies substituent positions, while ¹⁹F NMR confirms difluoromethyl integration .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for fluorine .
- X-ray Crystallography : Resolves regiochemical ambiguities; requires high-purity crystals grown via slow evaporation in dichloromethane/hexane .
How should in vitro assays be designed to evaluate the antifungal activity of this compound?
Methodological Answer:
- Strain Selection : Use ATCC strains (e.g., Candida albicans SC5314) and clinical isolates for broad applicability .
- Dose-Response Curves : Test concentrations from 0.1–100 µM in RPMI-1640 medium, with fluconazole as a positive control .
- Endpoint Metrics : Measure minimum inhibitory concentration (MIC) via broth microdilution, and confirm fungicidal effects with time-kill assays .
Which computational methods are suitable for predicting the binding affinity of this compound to target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with fungal CYP51 or bacterial FabH enzymes .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites influencing reactivity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
How can researchers resolve contradictions in reported biological activity data for pyrazole derivatives?
Methodological Answer:
- Replicate Experiments : Standardize assay protocols (e.g., incubation time, cell density) across labs .
- Purity Verification : Re-analyze compounds via HPLC-UV/MS to rule out degradation products .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding variables like solvent choice .
What strategies ensure regioselective introduction of substituents during pyrazole core functionalization?
Methodological Answer:
- Protecting Groups : Temporarily block reactive sites (e.g., N1 with Boc) to direct ethylation to C1 .
- Directed Metalation : Use LDA or TMPZnCl·LiCl to deprotonate specific positions before electrophilic attack .
- Microwave-Assisted Synthesis : Enhances regiocontrol via rapid, uniform heating in alkylation steps .
What methodologies assess the hydrolytic stability of this compound under physiological conditions?
Methodological Answer:
- pH-Varied Stability Studies : Incubate compound in buffers (pH 1.2–7.4) at 37°C; monitor degradation via LC-MS .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics; compare with analogs to identify fluorination effects .
How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer:
- Positional Scanning : Synthesize analogs with substitutions at C3, C4, or N1 while keeping other groups constant .
- Bioisosteric Replacement : Swap difluoromethyl with trifluoromethyl or chloromethyl to assess electronic effects .
- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate steric/electronic parameters with bioactivity .
What in vitro models are appropriate for studying the metabolic pathways of this compound?
Methodological Answer:
- Hepatocyte Incubations : Use primary human hepatocytes or HepG2 cells; incubate with 10 µM compound for 24h .
- Metabolite Identification : Analyze supernatants via UPLC-QTOF-MS; compare fragmentation patterns with synthetic standards .
What challenges arise in crystallizing this compound for X-ray studies?
Methodological Answer:
- Crystal Growth : Slow diffusion of hexane into dichloromethane solutions promotes nucleation; avoid high volatility .
- Disorder Mitigation : Use low-temperature (100 K) data collection to reduce thermal motion artifacts .
- Halogen Bonding : Introduce heavy atoms (e.g., bromine) in analogs to improve diffraction quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
